molecular formula C16H16N2O2 B14122806 N-(4-Benzylaminocarbonylphenyl)-N-methylformamide

N-(4-Benzylaminocarbonylphenyl)-N-methylformamide

Cat. No.: B14122806
M. Wt: 268.31 g/mol
InChI Key: GDPDLXRKJQYNAU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(4-Benzylaminocarbonylphenyl)-N-methylformamide is a chemical compound with potential applications in various fields, including chemistry, biology, medicine, and industry. This compound is characterized by its unique structure, which includes a benzylaminocarbonyl group attached to a phenyl ring, and a methylformamide group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-Benzylaminocarbonylphenyl)-N-methylformamide typically involves the reaction of 4-aminobenzoic acid with benzylamine to form an intermediate, which is then reacted with methylformamide under specific conditions. The reaction conditions often include the use of catalysts and solvents to facilitate the reaction and improve yield.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high purity and yield. The process may include steps such as purification, crystallization, and drying to obtain the final product.

Chemical Reactions Analysis

Types of Reactions

N-(4-Benzylaminocarbonylphenyl)-N-methylformamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different products, depending on the oxidizing agent used.

    Reduction: Reduction reactions can lead to the formation of amines or other reduced products.

    Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various catalysts to facilitate substitution reactions. The reaction conditions, such as temperature, pressure, and solvent, are carefully controlled to achieve the desired products.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce amines.

Scientific Research Applications

N-(4-Benzylaminocarbonylphenyl)-N-methylformamide has several scientific research applications, including:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anti-cancer effects.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-(4-Benzylaminocarbonylphenyl)-N-methylformamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to N-(4-Benzylaminocarbonylphenyl)-N-methylformamide include:

  • N-(4-Aminophenyl)-N-methylformamide
  • N-(4-Benzylaminophenyl)-N-methylacetamide

Uniqueness

This compound is unique due to its specific structure, which imparts distinct chemical and biological properties. Its combination of benzylaminocarbonyl and methylformamide groups allows for versatile applications and interactions with various molecular targets.

Properties

Molecular Formula

C16H16N2O2

Molecular Weight

268.31 g/mol

IUPAC Name

N-benzyl-4-[formyl(methyl)amino]benzamide

InChI

InChI=1S/C16H16N2O2/c1-18(12-19)15-9-7-14(8-10-15)16(20)17-11-13-5-3-2-4-6-13/h2-10,12H,11H2,1H3,(H,17,20)

InChI Key

GDPDLXRKJQYNAU-UHFFFAOYSA-N

Canonical SMILES

CN(C=O)C1=CC=C(C=C1)C(=O)NCC2=CC=CC=C2

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.